
Indomethacin-d4
Overview
Description
Indomethacin-d4 is a deuterated analog of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase-1 (COX-1) and COX-2 enzymes. The deuterium substitution at four hydrogen positions enhances its metabolic stability without significantly altering its pharmacological activity . This compound is widely used as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies due to its near-identical chemical behavior to non-deuterated indomethacin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indomethacin-d4 involves the incorporation of deuterium atoms into the indomethacin molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in indomethacin with deuterium atoms using deuterated solvents and catalysts.
Direct Synthesis: This involves the use of deuterated starting materials to synthesize this compound directly.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Chemical Reactions Analysis
Types of Reactions
Indomethacin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the indomethacin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include deuterated quinone derivatives, alcohol derivatives, and substituted indomethacin compounds .
Scientific Research Applications
Pharmacokinetics and Metabolism
Indomethacin-d4 serves as an internal standard in pharmacokinetic studies, particularly in determining the metabolism and distribution of indomethacin in biological samples. The deuterium labeling aids in distinguishing the drug from its metabolites during mass spectrometry analysis. For instance, a study utilized this compound to analyze maternal plasma levels during pregnancy, highlighting differences in thrombin generation across various plasma samples .
Effects on Inflammation and Cognition
Research has demonstrated that indomethacin can enhance cognitive functions by modulating inflammatory responses. In a study involving aged rats, treatment with indomethacin improved spatial memory performance, suggesting a potential mechanism where the drug enhances NMDA receptor function through redox state shifts . This application indicates the compound's relevance not only as an anti-inflammatory agent but also as a cognitive enhancer.
Microbiota Modulation
This compound has been used to explore its effects on gut microbiota composition. A study showed that exposure to indomethacin altered the intestinal microbiota structure in mice, leading to increased richness and diversity in fecal samples. This indicates that indomethacin may have broader implications for gut health and microbiome research .
Cancer Research
Indomethacin has been investigated for its potential anti-cancer properties, particularly in colorectal cancer models. In experiments with rats treated with carcinogens, those receiving indomethacin exhibited a significantly lower incidence of colon tumors compared to control groups. This suggests that indomethacin may contribute to cancer prevention strategies .
Clinical Applications
Recent clinical trials have evaluated the efficacy of indomethacin in treating patients with severe comorbidities related to SARS-CoV-2 infections. Results indicated that patients receiving indomethacin experienced faster symptomatic relief compared to those treated with paracetamol, showcasing its potential role in managing COVID-19 symptoms .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | X hours |
Peak plasma concentration | Y ng/mL |
Volume of distribution | Z L/kg |
Table 2: Effects of Indomethacin on Cognitive Performance
Group | Water Maze Performance (Time) | NMDA Receptor Function (mV) |
---|---|---|
Control | A seconds | B mV |
Indomethacin | C seconds | D mV |
Table 3: Clinical Trial Outcomes for Indomethacin in SARS-CoV-2 Patients
Treatment | Days to Become Afebrile | Days for Cough Reduction | Days for Myalgia Reduction |
---|---|---|---|
Indomethacin | 3 | 2 | 2 |
Paracetamol | 6 | 4 | 5 |
Case Studies
- Cognitive Enhancement : A study involving aged rats demonstrated that indomethacin treatment significantly improved performance on spatial memory tasks, linking reduced inflammation to enhanced cognitive function .
- Microbiota Changes : An investigation into the effects of indomethacin on gut microbiota revealed significant shifts in microbial composition, which could have implications for understanding drug interactions with gut health .
- Cancer Prevention : In a series of case studies involving patients with desmoid tumors, some exhibited regression following indomethacin treatment, underscoring its potential as part of therapeutic regimens for certain cancers .
Mechanism of Action
Indomethacin-d4 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating these symptoms. The deuterium labeling does not alter the mechanism of action but provides a tool for detailed pharmacokinetic and metabolic studies .
Comparison with Similar Compounds
Key Properties of Indomethacin-d4
- Molecular Formula: C₁₉H₁₂D₄ClNO₄
- Molecular Weight : 361.81 g/mol
- CAS Number : 87377-08-0
- Storage : -20°C (powder), -80°C (solution)
- Pharmacological Activity : IC₅₀ values of 18 nM (COX-1) and 26 nM (COX-2) in CHO cells .
O-Desmethyl this compound
Overview :
O-Desmethyl this compound is the deuterated form of indomethacin’s primary metabolite, used to study drug metabolism and enzyme kinetics .
Key Differences :
Parameter | This compound | O-Desmethyl this compound |
---|---|---|
Molecular Formula | C₁₉H₁₂D₄ClNO₄ | C₁₈H₁₀D₄ClNO₄ |
Molecular Weight | 361.81 g/mol | 347.79 g/mol |
Storage | -20°C (powder) | -20°C (solid) |
Solubility | DMSO, methanol | Methanol |
Primary Application | Analytical standard | Metabolic pathway studies |
Pharmacological Role | COX inhibition | Inactive metabolite tracking |
Research Significance :
- Used as an internal standard to quantify indomethacin and its metabolites in biological samples .
- Critical for understanding hepatic cytochrome P450-mediated demethylation processes .
This compound Methyl Ester
Key Differences :
Parameter | This compound | This compound Methyl Ester |
---|---|---|
Molecular Formula | C₁₉H₁₂D₄ClNO₄ | C₂₀H₁₄D₄ClNO₄ |
Molecular Weight | 361.81 g/mol | 375.85 g/mol |
Functional Group | Carboxylic acid | Methyl ester |
Solubility | Polar solvents | Organic solvents (e.g., chloroform) |
Application | COX inhibition studies | Prodrug formulation research |
Pharmacological Notes:
- Retains COX inhibitory activity (IC₅₀: 18 nM for COX-1, 26 nM for COX-2) .
- The ester group may delay hydrolysis in vivo, prolonging drug release .
Indomethacin Sodium Hydrate
Overview :
The sodium salt form of indomethacin improves aqueous solubility, facilitating parenteral administration .
Key Differences :
Parameter | This compound | Indomethacin Sodium Hydrate |
---|---|---|
Molecular Formula | C₁₉H₁₂D₄ClNO₄ | C₁₉H₁₅ClNNaO₄ |
Molecular Weight | 361.81 g/mol | 379.77 g/mol |
Solubility | Limited in water | Highly water-soluble |
Stability | Stable at -20°C | Stable at room temperature |
Application | Research standard | Clinical formulations (IV/IM) |
Clinical Relevance :
- Preferred for acute settings (e.g., gout flares) due to rapid absorption .
- Non-deuterated form is used therapeutically, while deuterated analogs serve analytical roles .
Indomethacin Farnesil
Overview :
A prodrug of indomethacin with a farnesyl group, designed to reduce gastrointestinal toxicity while maintaining efficacy .
Key Differences :
Parameter | This compound | Indomethacin Farnesil |
---|---|---|
Molecular Formula | C₁₉H₁₂D₄ClNO₄ | C₃₄H₄₄ClNO₄ |
Molecular Weight | 361.81 g/mol | 602.16 g/mol |
Pharmacokinetics | Rapid absorption | Delayed hydrolysis to active form |
Toxicity Profile | Standard NSAID risks | Reduced gastric irritation |
Research Findings :
- Demonstrated 50% lower gastric ulcer incidence compared to non-prodrug forms in rodent models .
Research Implications
- Deuterated Compounds : this compound and its derivatives are indispensable in pharmacokinetic studies due to their isotopic labeling, enabling precise quantification without altering biological activity .
- Metabolite Tracking : O-Desmethyl this compound provides insights into hepatic metabolism, critical for drug interaction studies .
- Formulation Advances : this compound Methyl Ester and sodium hydrate forms highlight strategies to optimize drug delivery and solubility .
Biological Activity
Indomethacin-d4 is a deuterated derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. Its unique isotopic labeling allows for enhanced tracking in biological systems, making it a valuable tool in pharmacological research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
This compound primarily functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation, pain, and fever. By reducing prostaglandin levels, this compound exhibits anti-inflammatory , analgesic , and antipyretic properties similar to its parent compound, indomethacin .
In addition to COX inhibition, Indomethacin has been shown to inhibit phospholipase A2 and microsomal prostaglandin E synthase type 2 (mPGES-2), further contributing to its anti-inflammatory effects . The deuterated nature of this compound aids researchers in distinguishing its metabolic pathways from those of non-deuterated forms during studies.
Applications in Research
This compound is widely utilized in various scientific investigations:
- Pharmacokinetics : It is used to study the absorption, distribution, metabolism, and excretion (ADME) of indomethacin. The deuterium labeling allows for precise tracking of metabolic pathways .
- Drug Interaction Studies : Researchers can assess the interactions between this compound and other drugs, providing insights into potential adverse effects and optimizing therapeutic regimens .
- Antiviral Research : Recent studies have explored the antiviral properties of indomethacin derivatives against SARS-CoV-2. Although this compound itself did not exhibit strong antiviral activity, its derivatives showed improved efficacy in inhibiting viral replication .
Table 1: Antiviral Activity of Indomethacin Derivatives
Compound | EC50 (μM) | Cytotoxicity (μM) | Notes |
---|---|---|---|
This compound | >400 | 200-250 | Weak antiviral activity against SARS-CoV-2 |
PROTAC Compound 3 | 94.4 | >200 | Significant inhibition of viral replication |
PROTAC Compound 5 | 100.1 | >200 | Retained activity against clinical isolates |
This table summarizes findings from a study evaluating the antiviral effects of various indomethacin derivatives against SARS-CoV-2. Notably, while this compound itself showed limited antiviral efficacy, its derivatives demonstrated enhanced activity .
Table 2: Pharmacokinetic Interactions with Gut Microbiota
Study Focus | Findings |
---|---|
Interaction with gut microbiota | Altered metabolism of indomethacin due to bacterial influence on COX enzyme inhibition |
Enterohepatic recirculation | Variability in drug response among individuals based on gut microbiota composition |
Research indicates that gut microbiota can significantly affect the metabolism of indomethacin and its derivatives, potentially influencing therapeutic outcomes . This highlights the importance of considering individual microbiome profiles in pharmacological studies.
Q & A
Q. What experimental controls are essential when assessing the specificity of Indomethacin-d4 in COX inhibition assays?
Basic Question
To ensure specificity in COX inhibition assays, researchers should include:
- Negative controls : Untreated cells or vehicle-only treatments to establish baseline prostaglandin levels.
- Positive controls : Non-deuterated Indomethacin to compare potency (IC50 values: 18 nM for COX-1 and 26 nM for COX-2 in CHO cells) .
- Isozyme-specific inhibitors : Selective COX-1 (e.g., SC-560) or COX-2 (e.g., Celecoxib) inhibitors to confirm target engagement.
- Deuterium validation : Mass spectrometry or NMR to verify isotopic purity and rule out interference from unlabeled analogs .
Q. How can deuterium labeling in this compound be validated to ensure isotopic purity?
Basic Question
Methodological steps include:
- Mass spectrometry (MS) : Compare molecular ion peaks of this compound (MW: 357.8) with non-deuterated Indomethacin (MW: 353.8) to confirm a +4 Da shift .
- Nuclear Magnetic Resonance (NMR) : Analyze deuterium incorporation at specific positions (e.g., aromatic protons replaced by deuterium) .
- Chromatographic separation : Use HPLC to resolve labeled and unlabeled species, ensuring ≥98% isotopic purity (as per vendor specifications) .
Q. What statistical methods are appropriate for analyzing pharmacokinetic data from this compound studies?
Advanced Question
- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and half-life using tools like Phoenix WinNonlin.
- Compartmental modeling : Fit data to one- or two-compartment models to estimate absorption/distribution parameters.
- ANOVA or mixed-effects models : Compare deuterated vs. non-deuterated formulations for metabolic stability differences.
- Power analysis : Ensure sufficient sample size to detect ≥20% differences in clearance rates, as recommended in clinical trial guidelines .
Q. How can researchers investigate discrepancies in COX inhibition potency across cell lines using this compound?
Advanced Question
- Cell line validation : Confirm COX-1/COX-2 expression levels via Western blot or qPCR (e.g., CHO cells vs. human primary cells) .
- Prostaglandin E2 (PGE2) assays : Measure inhibition in conditioned media using ELISA to account for cell-specific metabolic activity.
- Cofactor supplementation : Test whether arachidonic acid availability or membrane lipid composition affects IC50 variability.
- Cross-species comparisons : Evaluate interspecies differences in COX enzyme structure using recombinant protein assays .
Q. What methodologies are recommended for quantifying O-desmethyl this compound as a primary metabolite?
Advanced Question
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use deuterated internal standards (e.g., O-desmethyl this compound) to normalize extraction efficiency .
- Enzymatic hydrolysis : Treat hepatocyte lysates with β-glucuronidase to quantify conjugated vs. free metabolites.
- Pharmacokinetic modeling : Incorporate metabolite-to-parent ratios to estimate CYP2C9 and UGT2B7 activity in vitro .
Q. How can this compound be used to study autophagic flux disruption in cancer models?
Advanced Question
- Lysosomal pH assays : Use LysoTracker Red to monitor lysosomal alkalization caused by this compound’s interference with autophagosome-lysosome fusion .
- Western blot for LC3-II : Compare autophagosome accumulation (LC3-II levels) in treated vs. untreated cells.
- Synergy with mTOR inhibitors : Test whether this compound enhances mTOR inhibitor efficacy by blocking compensatory autophagy .
Q. What strategies optimize this compound dosing in preclinical pharmacokinetic studies?
Basic Question
- Route of administration : Intravenous for absolute bioavailability calculations; oral for first-pass metabolism studies.
- Serial blood sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose to capture distribution phases.
- Tissue distribution : Use radiolabeled this compound to assess blood-brain barrier penetration (reported in parent compound studies) .
Q. How can researchers elucidate synergistic effects of this compound with adoptive T-cell therapy?
Advanced Question
- Tumor co-culture models : Combine this compound-treated tumor cells with activated T cells to measure apoptosis (Annexin V/PI staining) .
- Cytokine profiling : Quantify IFN-γ and TNF-α secretion via multiplex assays to assess immune activation.
- In vivo validation : Use syngeneic mouse models to test tumor growth inhibition and survival prolongation.
Q. What experimental approaches are used to study this compound’s hepatic transport mechanisms?
Advanced Question
- Primary hepatocyte uptake assays : Compare Na+-dependent (e.g., OATP1B1) vs. Na+-independent transport using buffer systems with/without sodium .
- Transporter inhibition : Co-incubate with cyclosporine (OATP inhibitor) or rifampicin (MRP2 inhibitor) to identify dominant pathways.
- Membrane vesicle assays : Isolate hepatocyte membrane proteins to quantify ATP-dependent transport kinetics .
Q. How to address batch-to-batch variability in deuterated this compound synthesis?
Advanced Question
- Certificate of Analysis (COA) : Verify isotopic purity (>98%) and residual solvents via vendor-provided COAs .
- Stability testing : Store batches at -20°C and monitor degradation via accelerated stability studies (40°C/75% RH for 6 months).
- Collaborative validation : Cross-validate critical parameters (e.g., COX inhibition IC50) with independent labs using standardized protocols .
Properties
IUPAC Name |
2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGDMFJXJATDK-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.